REACTION_SMILES
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[C:21](=[O:22])([O-:23])[O-:24].[CH2:10]([CH3:11])[O:12][C:13](=[O:14])[CH:15]1[CH2:16][CH2:17][NH:18][CH2:19][CH2:20]1.[CH3:27][S:28]([CH3:29])=[O:30].[F:1][c:2]1[cH:3][cH:4][c:5]([C:6]#[N:7])[cH:8][cH:9]1.[K+:25].[K+:26]>>[c:2]1([N:18]2[CH2:17][CH2:16][CH:15]([C:13]([O:12][CH2:10][CH3:11])=[O:14])[CH2:20][CH2:19]2)[cH:3][cH:4][c:5]([C:6]#[N:7])[cH:8][cH:9]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)C1CCNCC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CS(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#Cc1ccc(F)cc1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Type
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product
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Smiles
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CCOC(=O)C1CCN(c2ccc(C#N)cc2)CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |